![molecular formula C11H10N2O3 B13835916 3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione is an organic compound with a molecular formula of C11H10N2O3 It is a derivative of oxolane-2,4-dione, featuring a diazenyl group attached to a 4-methylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione typically involves the following steps:
Diazotization Reaction: The starting material, 4-methylaniline, undergoes diazotization to form the diazonium salt. This is achieved by treating 4-methylaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C).
Coupling Reaction: The diazonium salt is then coupled with oxolane-2,4-dione in the presence of a base, such as sodium acetate (NaOAc), to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.
Reduction: Reduction of the diazenyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazenyl group is replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium halides (NaX) or sodium alkoxides (NaOR) in polar solvents.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Amine derivatives with reduced diazenyl groups.
Substitution: Substituted oxolane-2,4-dione derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of dyes, pigments, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione involves its interaction with molecular targets and pathways. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methylphenyl)oxolane-2,5-dione: A structurally similar compound with a different substitution pattern on the oxolane ring.
3-Ethyl-3-(4-methylphenyl)oxolane-2,5-dione: Another derivative with an ethyl group instead of the diazenyl group.
Uniqueness
3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C11H10N2O3 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
3-[(4-methylphenyl)diazenyl]oxolane-2,4-dione |
InChI |
InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)12-13-10-9(14)6-16-11(10)15/h2-5,10H,6H2,1H3 |
Clave InChI |
OPCURBBWCCVPQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=NC2C(=O)COC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


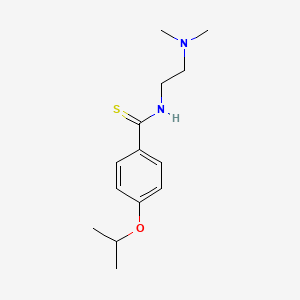
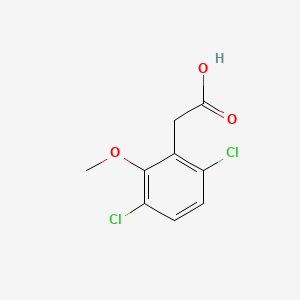
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]cyclohex-3-ene-1-carbonyl]amino]pentanedioic acid](/img/structure/B13835861.png)
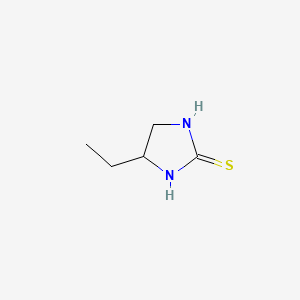
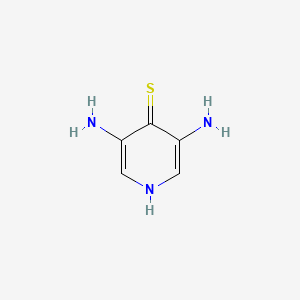

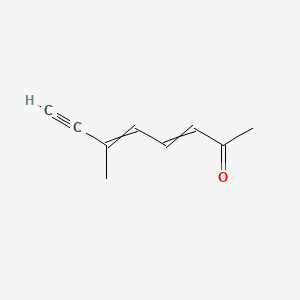

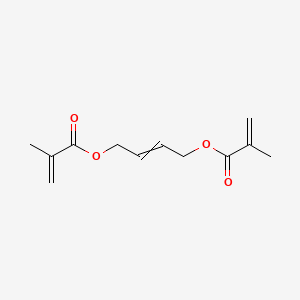
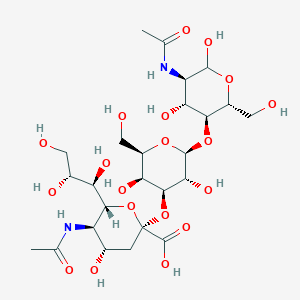
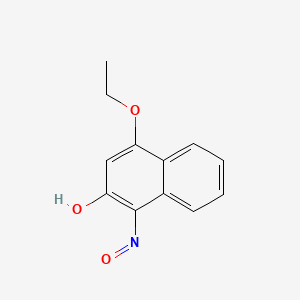
![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)
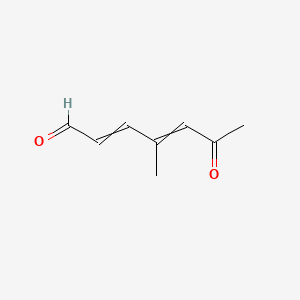
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
